2-Hydroxy-4-iodobenzenesulfonamide
Description
2-Hydroxy-4-iodobenzenesulfonamide is a halogenated sulfonamide derivative characterized by a benzene ring substituted with a hydroxyl (-OH) group at position 2, an iodine atom at position 4, and a sulfonamide (-SO₂NH₂) functional group. This structure confers unique physicochemical properties, such as polarity from the hydroxyl group and steric bulk from iodine, which influence solubility, stability, and biological interactions. The iodine atom may enhance binding affinity to biological targets due to its electronegativity and large atomic radius, while the hydroxyl group could facilitate hydrogen bonding with enzymes or receptors.
Properties
Molecular Formula |
C6H6INO3S |
|---|---|
Molecular Weight |
299.09 g/mol |
IUPAC Name |
2-hydroxy-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H6INO3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChI Key |
MVDQFPSCWGOOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)O)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-iodobenzene-1-sulfonamide typically involves the iodination of 2-hydroxybenzenesulfonamide. One common method is the reaction of 2-hydroxybenzenesulfonamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:
2-Hydroxybenzenesulfonamide+I2+Oxidizing Agent→2-Hydroxy-4-iodobenzene-1-sulfonamide
Industrial Production Methods
Industrial production of 2-hydroxy-4-iodobenzene-1-sulfonamide may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 2-hydroxybenzenesulfonamide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-Hydroxybenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-iodobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity.
Comparison with Similar Compounds
Substituent Effects on Solubility
- Hydroxyl vs. However, benzoic acid derivatives (e.g., 4-(2-Iodobenzenesulfonamido)benzoic acid monohydrate) may exhibit higher solubility due to ionizable carboxylic acid groups .
- Hydroxymethyl vs. Dimethylamino Groups: The hydroxymethyl group in N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide introduces moderate polarity, while the dimethylamino group in N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide adds basicity, which could influence solubility in acidic environments .
Stability Considerations
- Iodo-substituted compounds are generally light-sensitive and may undergo dehalogenation under harsh conditions. The hydroxyl group in 2-Hydroxy-4-iodobenzenesulfonamide may increase susceptibility to oxidation compared to chloro or methyl-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
